molecular formula C20H16N2O4 B5888995 N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide

N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5888995
M. Wt: 348.4 g/mol
InChI Key: QJSAAELTQCIJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide, commonly known as AFCF, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. AFCF is a furamide derivative that possesses a unique chemical structure, which makes it an attractive compound for studying its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AFCF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a critical role in inflammation, oxidative stress, and cancer progression. AFCF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. AFCF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
AFCF has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. AFCF has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. AFCF has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms of oxidative stress. Additionally, AFCF has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using AFCF in lab experiments is its unique chemical structure, which makes it an attractive compound for studying its biochemical and physiological effects. AFCF is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using AFCF in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on AFCF. One potential direction is the development of new AFCF derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanisms underlying the anticancer activity of AFCF, which may lead to the identification of new targets for cancer therapy. Additionally, the potential use of AFCF in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases warrants further investigation.

Synthesis Methods

The synthesis of AFCF involves the reaction of 3-acetylbenzoic acid with 3-aminobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 3-{[(3-acetylphenyl)amino]carbonyl}phenylamine. This intermediate is then reacted with furan-2-carboxylic acid in the presence of DCC and DMAP to yield AFCF.

Scientific Research Applications

AFCF has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and material science. AFCF has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[3-[(3-acetylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-13(23)14-5-2-7-16(11-14)21-19(24)15-6-3-8-17(12-15)22-20(25)18-9-4-10-26-18/h2-12H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSAAELTQCIJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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